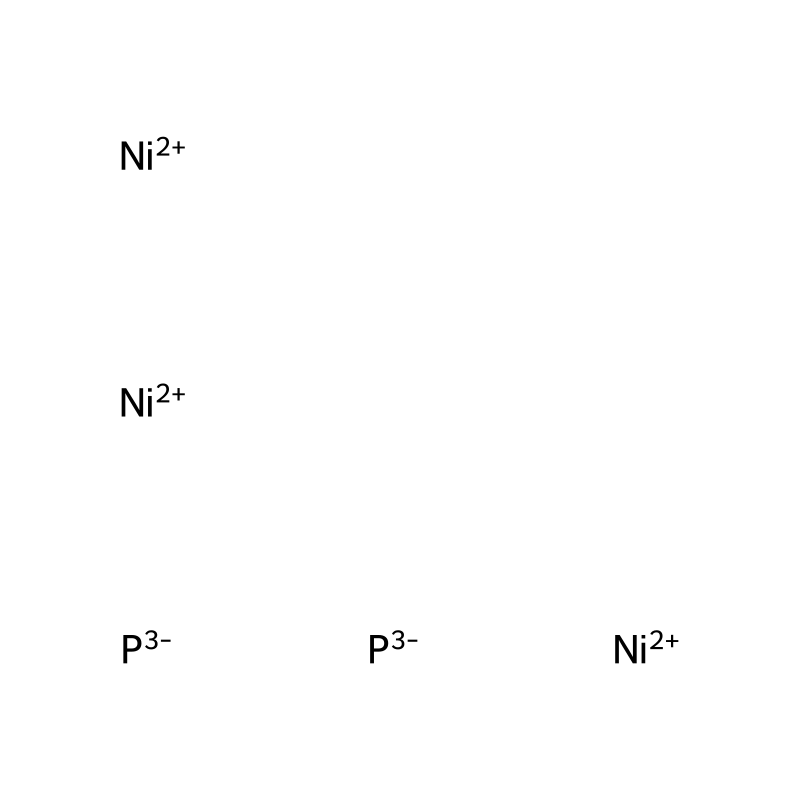Dinickel phosphide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrocatalysis
One of the most actively researched applications of dinickel phosphide is in electrocatalysis, particularly for the hydrogen evolution reaction (HER). HER is a crucial process for generating hydrogen fuel through the electrolysis of water.
Dinickel phosphide demonstrates promising qualities as an electrocatalyst due to its:
- High activity: Studies have shown that Ni₂P nanoparticles exhibit excellent HER activity, rivaling or even surpassing the performance of traditional noble metal catalysts like platinum ().
- Low cost and abundance: Compared to precious metals like platinum, Ni₂P's constituent elements, nickel and phosphorus, are significantly more abundant and cost-effective, making it a potentially viable alternative for large-scale hydrogen production.
- Stability: Research suggests that Ni₂P nanoparticles possess good stability in alkaline media, making them suitable for practical applications in electrolyzers ().
Dinickel phosphide is a chemical compound composed of nickel and phosphorus, typically represented by the formula Ni₂P. It is characterized by its unique crystalline structure, which can significantly influence its chemical properties and reactivity. Dinickel phosphide has garnered considerable attention in materials science and catalysis due to its promising applications in hydrogen evolution reactions and other electrochemical processes. The compound exhibits high stability and efficiency, making it a subject of extensive research in the development of sustainable energy solutions.
Uniqueness of Dinickel Phosphide: Dinickel phosphide stands out due to its exceptional stability and efficiency as an electrocatalyst for hydrogen evolution reactions compared to other metal phosphides. Its ability to perform effectively across a range of pH levels further enhances its appeal for practical applications in energy conversion technologies.
Several synthesis methods have been developed to produce dinickel phosphide, each with distinct advantages:
- Hydrothermal Synthesis: This method involves the reaction of nickel chloride with red phosphorus at elevated temperatures, leading to the formation of dinickel phosphide crystals .
- Surfactant-Aided Solvothermal Synthesis: This approach utilizes surfactants to produce well-dispersed nanocrystallites of dinickel phosphide, enhancing their catalytic properties .
- Chemical Vapor Deposition: A technique that allows for precise control over the composition and morphology of dinickel phosphide by depositing nickel and phosphorus precursors onto a substrate .
These methods contribute to the versatility and applicability of dinickel phosphide in various fields.
Dinickel phosphide has several significant applications:
- Electrocatalysis: It is widely used as a catalyst for hydrogen evolution reactions, contributing to advancements in renewable energy technologies.
- Battery Materials: Dinickel phosphide is being explored as an electrode material in batteries due to its favorable electrochemical properties.
- Sensors: Its unique electronic properties make it suitable for use in sensor technologies.
The ongoing research into dinickel phosphide aims to enhance its performance in these applications and explore new potential uses.
Research on the interactions of dinickel phosphide with other compounds is crucial for understanding its catalytic mechanisms. Studies have shown that the presence of different electrolytes can significantly impact its performance during hydrogen evolution reactions. For instance, variations in pH can alter the surface chemistry of dinickel phosphide, affecting its activity and stability . Additionally, investigations into how dinickel phosphide interacts with other metal ions or compounds may reveal synergistic effects that enhance its catalytic capabilities.
Dinickel phosphide shares similarities with several related compounds, particularly within the nickel-phosphorus family. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Nickel Phosphide | Ni₃P | Known for its catalytic properties; less stable than Ni₂P. |
| Cobalt Phosphide | Co₂P | Exhibits high activity in electro
GHS Hazard Statements
Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (76%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral; acute toxicity, dermal; acute toxicity, inhalation]; H302 (76%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (76%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H332 (76%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H350 (100%): May cause cancer [Danger Carcinogenicity]; H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]; H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms


Irritant;Health Hazard;Environmental Hazard Other CAS
12035-64-2
Dates
Modify: 2024-04-14
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








